molecular formula C7H11N3O2S B2485820 N-(3,4-diaminophenyl)methanesulfonamide CAS No. 76345-48-7

N-(3,4-diaminophenyl)methanesulfonamide

Cat. No.: B2485820
CAS No.: 76345-48-7
M. Wt: 201.24
InChI Key: RJRPDVXFBHRUAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diaminophenyl)methanesulfonamide typically involves the reaction of 3,4-diaminophenylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diaminophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, primary amines, and substituted sulfonamides .

Scientific Research Applications

N-(3,4-diaminophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-diaminophenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)methanesulfonamide
  • N-(2,3-diaminophenyl)methanesulfonamide
  • N-(3,5-diaminophenyl)methanesulfonamide

Uniqueness

N-(3,4-diaminophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-(3,4-diaminophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sulfonamide derivative characterized by the presence of an amine group on the aromatic ring. This structure contributes to its biological activity, particularly in antimicrobial and anticancer applications. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts biochemical pathways essential for cell survival and proliferation, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism involves interference with bacterial enzyme systems critical for cell wall synthesis and metabolism.

Anticancer Activity

The compound has shown promise as an anticancer agent, particularly in the context of acute myeloid leukemia (AML). Studies have demonstrated that it can induce differentiation in AML cell lines, leading to reduced proliferation and increased apoptosis. The pharmacokinetic profile suggests that it has favorable absorption characteristics, enhancing its potential as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Cancer Treatment : In preclinical trials involving human AML cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. Tumor xenograft models further confirmed its efficacy in reducing tumor size without significant toxicity at therapeutic doses .

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialEffective against S. aureus with low MIC values.
Study 2AnticancerInduces differentiation in AML cells; reduces tumor size in vivo.
Study 3Enzyme InhibitionBinds to active sites of key enzymes involved in cell metabolism.

Properties

IUPAC Name

N-(3,4-diaminophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRPDVXFBHRUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76345-48-7
Record name N-(3,4-diaminophenyl)methanesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(4-amino-3-nitrophenyl)methanesulfonamide (1.5 g, 6.5 mmol) was dissolved in MeOH/EtOAc(1:1, 160 mL). To the above solution were slowly added 10% Pd/C (110 mg) and NaBH4 (418 mg, 11.0 mmol). The reaction mixture was stirred for 1 h, after which TLC showed absence of starting material. After addition of NH4Cl (400 mg), the reaction mixture was filtered through CELITE. The filtrate was concentrated and the product was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
418 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
110 mg
Type
catalyst
Reaction Step Four

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